molecular formula C18H25N3O2 B2705797 N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955530-82-2

N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2705797
CAS No.: 955530-82-2
M. Wt: 315.417
InChI Key: RLERPRBCOCBNQJ-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes an oxalamide group linked to an ethyl-tetrahydroquinoline moiety through an ethyl chain, and an allyl group attached to the nitrogen atom of the oxalamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multiple steps. One common route includes the following steps:

    Formation of the tetrahydroquinoline moiety: This can be achieved through the reduction of quinoline derivatives using hydrogenation or other reducing agents.

    Alkylation: The tetrahydroquinoline derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the desired position.

    Oxalamide formation: The alkylated tetrahydroquinoline is reacted with oxalyl chloride to form the oxalamide intermediate.

    Allylation: Finally, the oxalamide intermediate is allylated using an allylating agent under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The allyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles or electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

    N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide: Similar structure but with a methyl group instead of an ethyl group.

    N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)propyl)oxalamide: Similar structure but with a propyl chain instead of an ethyl chain.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-3-10-19-17(22)18(23)20-11-9-14-7-8-16-15(13-14)6-5-12-21(16)4-2/h3,7-8,13H,1,4-6,9-12H2,2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLERPRBCOCBNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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